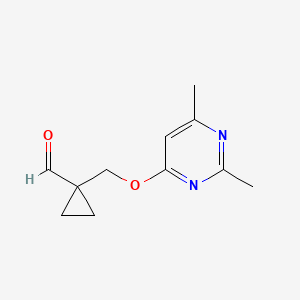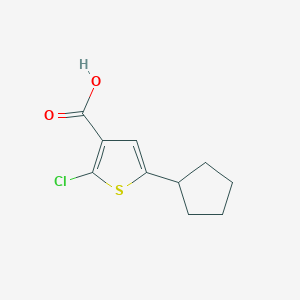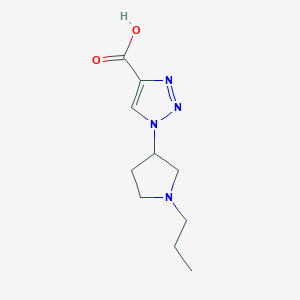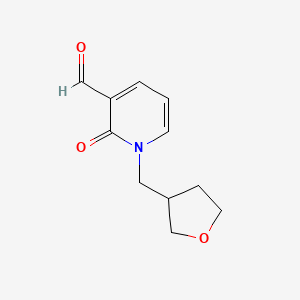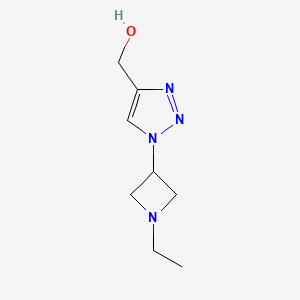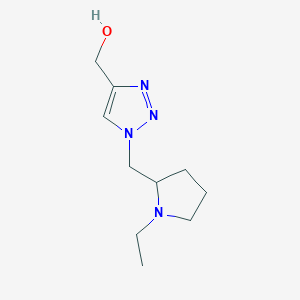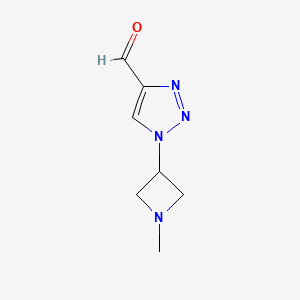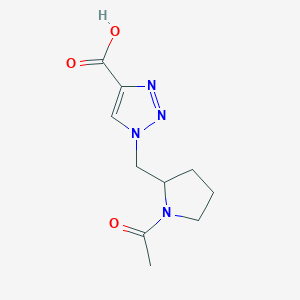
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole (CMTHT) is an organic compound with a unique chemical structure. It is a member of the triazole family, and its chemical structure is composed of a nitrogen atom, two sulfur atoms, one carbon atom, one chlorine atom, and one hydrogen atom. This compound has been studied extensively due to its potential applications in chemical synthesis and medicinal chemistry. CMTHT has been found to have a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal properties. Furthermore, it has been studied for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is not well understood. However, it is believed that the compound is able to interact with biological molecules, such as enzymes and proteins, in order to exert its biological effects. Specifically, it has been suggested that 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole may act as a competitive inhibitor of certain enzymes, thereby preventing their activity and resulting in a decrease in the activity of other cellular processes. Additionally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to interact with certain proteins, such as those involved in signal transduction pathways, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to have a variety of biochemical and physiological effects. For example, it has been found to possess antimicrobial, antioxidant, anti-inflammatory, and antifungal properties. Additionally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. Additionally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to possess anti-diabetic effects, as it has been found to reduce blood glucose levels in animal models. Finally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to possess anti-allergic effects, as it has been found to reduce the production of histamine and other allergy-related mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole in laboratory experiments is its low toxicity. 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to be non-toxic in animal models, and thus it is suitable for use in laboratory experiments. Additionally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to have a wide range of biological activities, making it a useful compound for a variety of experiments. However, there are some limitations to using 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole in laboratory experiments. For example, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is unstable in the presence of light and air, and thus it must be stored in a dark and air-tight container. Additionally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is sensitive to moisture and heat, and thus it must be stored in a cool and dry location.
Orientations Futures
Given the potential applications of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole, there are a number of future directions that could be explored. For example, further research could be conducted to investigate the mechanism of action of 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole, as well as its potential applications in the treatment of cancer and other diseases. Additionally, further research could be conducted to investigate
Applications De Recherche Scientifique
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been studied extensively due to its potential applications in chemical synthesis and medicinal chemistry. In particular, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to have a variety of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal properties. Furthermore, it has been studied for its potential use in the treatment of cancer and other diseases. In addition, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been found to have potential applications in the field of nanotechnology, as it can be used to synthesize nanostructures. Finally, 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole has been used as a starting material in the synthesis of various other compounds, such as 1-chloromethyl-2-methyl-3-thio-1,2,3-triazole and 4-chloro-2-methyl-3-thio-1,2,3-triazole.
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(thiolan-3-yl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3S/c8-3-6-4-11(10-9-6)7-1-2-12-5-7/h4,7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWCUSSRJHMBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




